molecular formula C12H9N3 B13668974 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine

7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13668974
M. Wt: 195.22 g/mol
InChI Key: POAHQSLMIBYDGC-UHFFFAOYSA-N
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Description

7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a phenyl group attached at the 7th position. This unique structure imparts significant pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction .

Industrial Production Methods: Industrial production of this compound typically involves scalable reactions that ensure high yields and purity. The microwave-mediated synthesis mentioned earlier is particularly suitable for industrial applications due to its eco-friendly nature and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Uniqueness: 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to inhibit multiple kinases makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-15-9-13-14-12(15)8-11/h1-9H

InChI Key

POAHQSLMIBYDGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NN=CN3C=C2

Origin of Product

United States

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